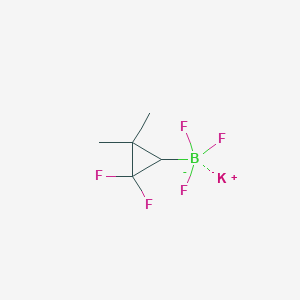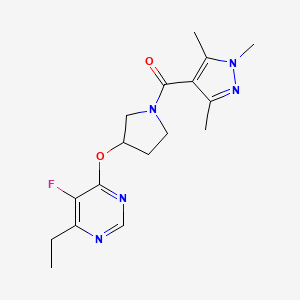
(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone is a versatile material used in scientific research1. It has a unique structure that allows for various applications, including drug discovery and development, molecular biology studies, and chemical synthesis1. The molecular formula of this compound is C17H22FN5O2 and it has a molecular weight of 347.3942.
Synthesis Analysis
The synthesis of this compound is not explicitly mentioned in the search results. However, it’s worth noting that pyrimidine derivatives, such as4-Chloro-6-ethyl-5-fluoropyrimidine, are often used as building blocks in the preparation of bio-active compounds3. More detailed information about the synthesis process would require further research or consultation with a chemist.Molecular Structure Analysis
The molecular structure of this compound is not explicitly provided in the search results. However, the molecular formulaC17H22FN5O22 gives some insight into its composition. It contains 17 carbon atoms, 22 hydrogen atoms, 1 fluorine atom, 5 nitrogen atoms, and 2 oxygen atoms2.Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the search results. However, compounds with similar structures, such as imidazole containing compounds, have been reported to show a broad range of chemical and biological properties4. They are known to participate in various chemical reactions due to their amphoteric nature4.Physical And Chemical Properties Analysis
The specific physical and chemical properties of this compound are not detailed in the search results. However, it is known that the compound is a versatile material used in scientific research1. More detailed information about the physical and chemical properties would require further research or consultation with a chemist.Scientific Research Applications
Formulation Development
Development of suitable formulations for early toxicology and clinical studies is a vital application. For instance, in the research of (Burton et al., 2012), a nonionizable and poorly water-soluble compound, similar in structure, was developed into a solubilized, precipitation-resistant formulation to achieve higher plasma concentrations and improve dose proportionality.
Synthesis for Anticancer Evaluation
The synthesis of complex chemical compounds, including those structurally related to the mentioned compound, is extensively researched for anticancer properties. For example, (Gouhar & Raafat, 2015) discusses the synthesis of a compound and its reaction with different nucleophiles for potential anticancer evaluation.
Preclinical Profiling for Mood Disorders
Preclinical profiling to assess the suitability of compounds for clinical trials is another application. The study by (Chrovian et al., 2018) exemplifies this, where compounds with a similar structure were advanced into phase I clinical trials to evaluate safety and tolerability for the treatment of mood disorders.
Antimicrobial and Anticancer Agents
Compounds structurally related to (3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone are studied for their potential as antimicrobial and anticancer agents. (Katariya et al., 2021) highlights the synthesis of novel compounds with such potential, underlining the significance of these research endeavors.
Anti-Lung Cancer Activity
Research into specific types of cancer, such as lung cancer, is also a key area. The work by (Hammam et al., 2005) on novel fluoro substituted benzo[b]pyran with anti-lung cancer activity is a pertinent example.
Antimicrobial Activity of Derivatives
Exploring the antimicrobial activity of various chemical derivatives is another application. (Kumar et al., 2012) synthesized a series of compounds showing good antimicrobial activity, illustrating the broad scope of research in this field.
Antimicrobial and Anticancer Properties
Further research on similar compounds for both antimicrobial and anticancer properties is evident in the study by (Hafez et al., 2016). This demonstrates the dual potential of these compounds in medical applications.
Structural Analysis and Physicochemical Properties
In-depth analysis of the molecular structure and physicochemical properties is crucial. For instance, (Huang et al., 2021) conducted a study involving crystallographic, conformational analyses, and density functional theory calculations to understand the properties of similar compounds.
Antimycobacterial Activity
Research into antimycobacterial activity is another significant application. The work of (Sidhaye et al., 2011) synthesizing compounds for this purpose exemplifies the ongoing efforts in this domain.
Anticonvulsant Agents
The development of anticonvulsant agents is another area of research. As shown by (Malik & Khan, 2014), novel compounds structurally related were synthesized and evaluated for their effectiveness as anticonvulsant agents.
Safety And Hazards
The safety and potential hazards associated with this compound are not explicitly mentioned in the search results. However, it’s worth noting that any compound used in scientific research should be handled with appropriate safety measures to prevent any potential risks1.
Future Directions
The future directions of research involving this compound are not explicitly mentioned in the search results. However, given its unique structure and potential applications in drug discovery and development, molecular biology studies, and chemical synthesis1, it is likely that further research will continue to explore its potential uses and properties.
properties
IUPAC Name |
[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FN5O2/c1-5-13-15(18)16(20-9-19-13)25-12-6-7-23(8-12)17(24)14-10(2)21-22(4)11(14)3/h9,12H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFVZSVGXUYBUQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=C(N(N=C3C)C)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dimethoxybenzamide](/img/structure/B2960064.png)
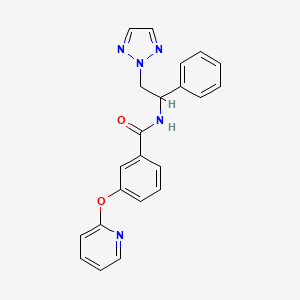
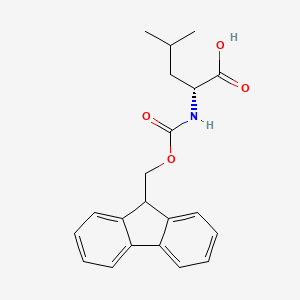
![1-(benzo[d]isoxazol-3-yl)-N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)methanesulfonamide](/img/structure/B2960069.png)
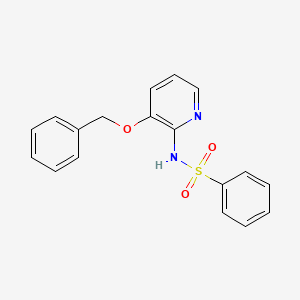
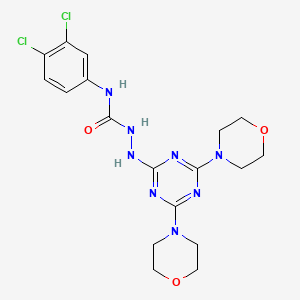
![2-Cyano-5-oxobicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B2960072.png)
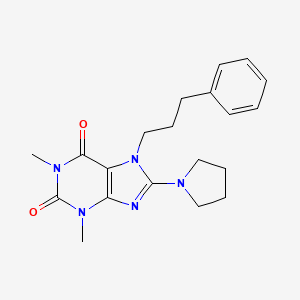
![2-[(6-amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)(propyl)amino]-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B2960074.png)

![Ethyl 5-butyramido-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2960082.png)
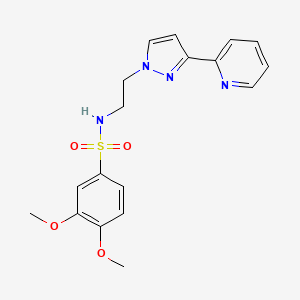
![5-cyclopropyl-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2960085.png)
